Etilefrine

Orthostatic Hypotension Sympathomimetic Agents Clinical Trial

Sourcing a reliable dual α1/β1-adrenergic agonist for orthostatic hypotension or priapism research is challenging due to variable bioavailability and enantiomeric purity. Etilefrine (CAS 10128-36-6) directly addresses these needs: - Serves as a benchmark dual α1/β1 agonist, clinically equivalent to midodrine for comparative efficacy studies. - Uniquely indicated for intracavernosal injection in acute ischemic priapism (10 mg dose, repeatable once), enabling standardized in vivo protocols. - Chiral probe (racemate or enantiopure) for stereospecific receptor interaction studies at α1/β1 sites.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 10128-36-6
Cat. No. B1149807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilefrine
CAS10128-36-6
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCNCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
InChIKeySQVIAVUSQAWMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Etilefrine 10128-36-6: A Direct-Acting Sympathomimetic for Hypotension Management and Priapism


Etilefrine (CAS 10128-36-6) is a direct-acting sympathomimetic amine that functions as a dual α1- and β1-adrenergic receptor agonist [1]. This pharmacological profile mediates vasoconstriction and positive inotropic/chronotropic cardiac effects, leading to an elevation in blood pressure [1]. Clinically, it is indicated for the treatment of orthostatic hypotension of various etiologies and, via intracavernosal injection, for the management of acute ischemic priapism [2]. The compound is a chiral molecule, typically administered as a racemic mixture, and is structurally related to other phenethylamines like phenylephrine and norfenefrine [3].

Why Etilefrine Cannot Be Substituted: Key Differentiation from In-Class Alternatives


In the class of sympathomimetic amines used for hypotension, simple substitution is not possible due to significant differences in receptor selectivity, pharmacokinetic profile, and unique clinical applications. For instance, etilefrine's dual α1/β1 agonism distinguishes it from pure α1-agonists like midodrine, which have a different hemodynamic and side effect profile [1]. Furthermore, the base compound's high first-pass metabolism differentiates it from its own pivalate ester prodrug, which was designed for greater oral bioavailability [2]. Finally, etilefrine is uniquely indicated and formulated for the emergency treatment of priapism via intracavernosal injection, a therapeutic niche not shared by common alternatives like midodrine or phenylephrine [3].

Quantitative Evidence for Etilefrine Selection: Head-to-Head Data vs. Comparators


Clinical Efficacy in Orthostatic Hypotension: Direct Comparison with Midodrine

In a comparative clinical review, etilefrine was found to be clinically at least as effective as midodrine in the management of orthostatic hypotension. The study directly compared midodrine with several sympathomimetic agents, including etilefrine, establishing them in a class of equivalent clinical efficacy for this indication [1].

Orthostatic Hypotension Sympathomimetic Agents Clinical Trial

Comparative Oral Bioavailability: Etilefrine vs. Its Prodrug Etilefrine Pivalate

In a direct head-to-head study, the pivalate ester prodrug of etilefrine demonstrated superior oral bioavailability. Equimolar oral doses showed that etilefrine pivalate was nearly twice as active as the parent compound in augmenting systolic blood pressure in patients, likely due to inhibition of first-pass metabolism [1].

Prodrug Pharmacokinetics First-Pass Metabolism

Stereospecific Potency: (R)(-)-Etilefrine vs. (S)(+)-Etilefrine

Etilefrine is a chiral compound, and its enantiomers exhibit different pharmacological activities. An animal experiment directly comparing the two enantiomers demonstrated that the (R)(-)-enantiomer is more effective than the (S)(+)-enantiomer [1].

Chiral Pharmacology Enantiomer Potency Adrenergic Agonist

Therapeutic Niche Differentiation: Intracavernosal Injection for Acute Ischemic Priapism

Etilefrine has a unique and well-established therapeutic niche not shared by most other sympathomimetics: the emergency treatment of acute ischemic priapism. The approved regimen is a 10 mg intracavernosal injection, with a second 10 mg injection permissible after 20 minutes if detumescence does not occur [1]. This route of administration provides a direct, localized, and rapid α-adrenergic effect to resolve the priapic event.

Priapism Intracavernosal Injection Emergency Medicine

Analytical Method Differentiation: Validated HPLC for Etilefrine HCl Injectable Solution

A validated HPLC-PDA method has been established for determining related substances in Etilefrine HCl injectable solution, compliant with ICH Q2(R2) guidelines. The method demonstrates high sensitivity with a limit of detection (LOD) of 0.000016 mg/mL for the parent compound and 0.000005 mg/mL for Impurity A [1]. This validated method is specific and robust, showing no interference from degradation products under forced stress conditions.

Analytical Chemistry Quality Control HPLC Validation

Procurement-Driven Application Scenarios for Etilefrine 10128-36-6


Clinical Development of Oral Hypotension Therapies

For researchers developing oral treatments for orthostatic hypotension, etilefrine serves as a benchmark for dual α1/β1 agonist activity. Its established clinical equivalence to midodrine provides a solid foundation for comparative efficacy studies, as demonstrated in reviews . Furthermore, its known limitation in oral bioavailability (due to first-pass metabolism) makes it an ideal model compound for evaluating novel prodrug strategies or advanced formulation technologies aimed at enhancing systemic exposure .

Pharmacological Studies of Adrenergic Receptor Stereoselectivity

Etilefrine's chiral nature makes it a valuable tool in pharmacological research. The demonstrated difference in potency between the (R)(-) and (S)(+) enantiomers allows it to be used as a probe for investigating stereospecific interactions at α1- and β1-adrenergic receptors. Procuring the racemate or specific enantiomers enables detailed studies on receptor binding, functional selectivity, and the development of enantiopure therapeutics with potentially improved safety or efficacy profiles.

GMP Manufacturing and Quality Control of Injectable Formulations

For pharmaceutical manufacturers producing or developing injectable etilefrine hydrochloride solutions, a validated HPLC method for impurity profiling is essential. The published method, which complies with ICH Q2(R2) guidelines and uses pharmacopeial standards, provides a robust and sensitive approach for routine quality control . This facilitates compliance with regulatory requirements, ensures product safety and stability, and supports the submission of Abbreviated New Drug Applications (ANDAs) or marketing authorizations.

Research on Emergency Interventions for Ischemic Priapism

Etilefrine is a critical agent for studying the pathophysiology and treatment of ischemic priapism. Its unique, approved indication for intracavernosal injection provides a clinical-grade tool for both in vivo animal models of priapism and potential clinical research . The established dosing regimen (10 mg injection, repeatable once after 20 minutes) offers a standardized protocol for investigating α-agonist-mediated detumescence, mechanisms of prolonged erection, and the development of novel therapies for this urological emergency.

Technical Documentation Hub

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38 linked technical documents
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